

Solubility Profile of N-Hydroxymethyl Succinimide: A Technical Guide

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Compound of Interest

Compound Name: *N-Hydroxymethyl succinimide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Hydroxymethyl succinimide**. Due to the limited availability of specific quantitative solubility data for **N-Hydroxymethyl succinimide** in publicly available literature, this document focuses on its qualitative solubility profile, supplemented with quantitative data for the closely related and structurally similar compounds, N-Hydroxysuccinimide (NHS) and Succinimide. This information, combined with detailed experimental protocols and relevant reaction pathways, serves as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction to N-Hydroxymethyl Succinimide

N-Hydroxymethyl succinimide (CAS 5146-68-9) is an organic compound featuring a succinimide ring with a hydroxymethyl group attached to the nitrogen atom. This functional group enhances its potential as a reagent in organic synthesis. It is typically a white to off-white crystalline solid and its solubility is a critical parameter for its application in various chemical reactions and formulations.^[1]

Solubility Data

N-Hydroxymethyl Succinimide

Specific quantitative solubility data for **N-Hydroxymethyl succinimide** is not readily available in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in polar

solvents such as water and alcohols.^[1]

Solubility of Related Compounds

To provide a useful reference, the following tables summarize the available solubility data for the related compounds N-Hydroxysuccinimide (NHS) and Succinimide.

Table 1: Solubility of N-Hydroxysuccinimide (NHS)

Solvent	Solubility	Temperature (°C)
Water	50 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	100 mM	Not Specified
Methanol	Soluble	Not Specified
Acetone	50 mg/mL	Not Specified
N,N-Dimethylformamide (DMF)	Soluble	Not Specified
Chlorinated Hydrocarbons	Slightly Soluble	Not Specified
Ethers	Slightly Soluble	Not Specified
Toluene	Slightly Soluble	Not Specified
Benzene	Slightly Soluble	Not Specified

Source:^[2]

Table 2: Solubility of Succinimide

Solvent	Solubility	Temperature (°C)
Water	Soluble	Not Specified
Ethanol	Soluble	Not Specified
Ether	Insoluble	Not Specified
Chloroform	Insoluble	Not Specified

Source:[3][4]

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like **N-Hydroxymethyl succinimide** in a given solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials and Apparatus:

- **N-Hydroxymethyl succinimide**
- Selected solvent(s)
- Analytical balance
- Thermostatic shaker or water bath
- Conical flasks with stoppers
- Filter paper or syringe filters (0.45 µm)
- Pipettes
- Evaporating dish or pre-weighed vials
- Oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **N-Hydroxymethyl succinimide** to a known volume of the solvent in a conical flask.
 - Seal the flask to prevent solvent evaporation.

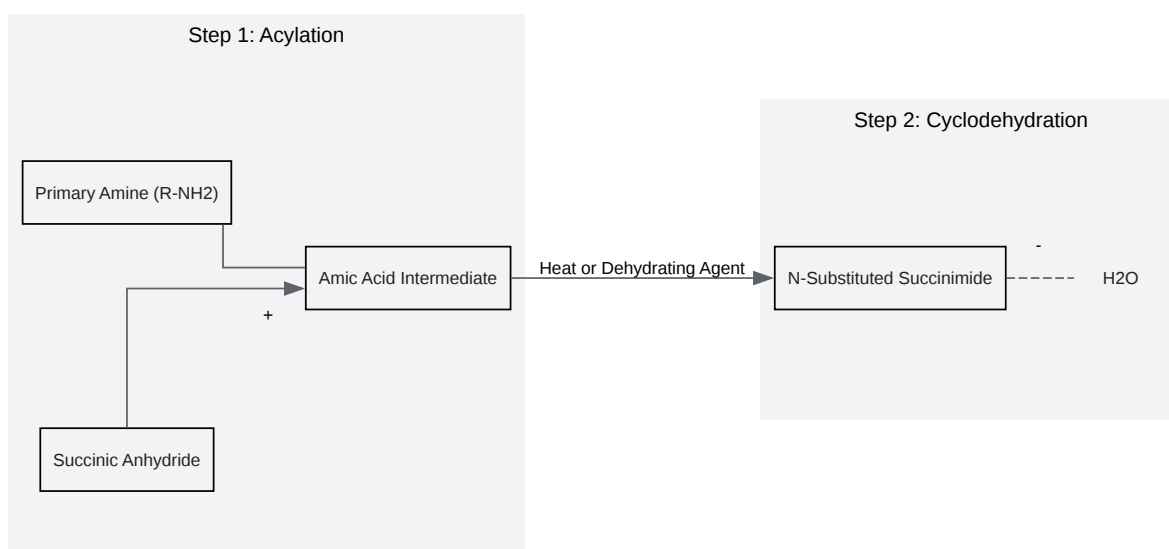
- Place the flask in a thermostatic shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.
- Sample Withdrawal and Filtration:
 - Allow the flask to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
 - Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.
 - Filter the withdrawn sample immediately using a pre-warmed filter paper or a syringe filter to remove any undissolved solid particles. This step is crucial to avoid crystallization of the solute during filtration.
- Gravimetric Analysis:
 - Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
 - Record the exact weight of the filtrate.
 - Evaporate the solvent from the filtrate. This can be done by gentle heating in an oven at a temperature below the decomposition point of **N-Hydroxymethyl succinimide**.
 - Once the solvent is completely evaporated, cool the dish or vial in a desiccator to room temperature.
 - Weigh the dish or vial containing the solid residue.
 - Repeat the drying and weighing process until a constant weight is obtained.
- Calculation of Solubility:
 - The mass of the dissolved **N-Hydroxymethyl succinimide** is the difference between the final constant weight of the dish/vial with the residue and the initial tare weight of the empty dish/vial.

- The mass of the solvent is the difference between the weight of the filtrate and the mass of the dissolved solute.
- Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Relevant Synthetic and Reaction Pathways

The following diagrams illustrate key chemical processes related to succinimide derivatives, providing context for their application in research and development.

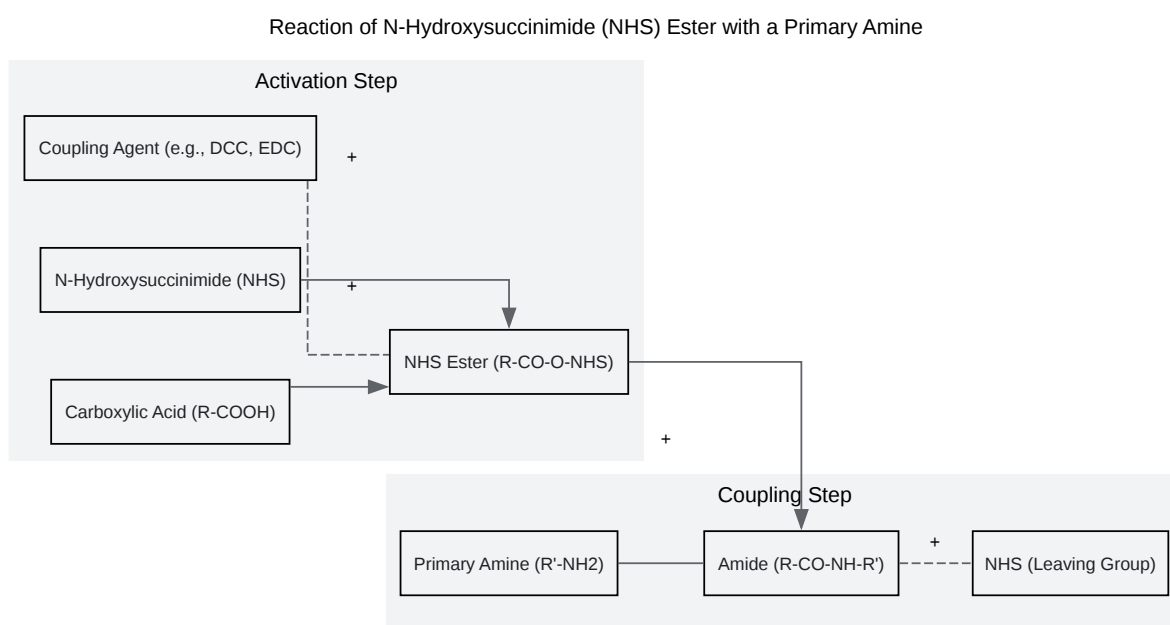
Synthesis of N-Substituted Succinimides



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Synthesis of N-Substituted Succinimides.

The above diagram illustrates the two-step synthesis of N-substituted succinimides. The first step involves the acylation of a primary amine with succinic anhydride to form an amic acid intermediate. The second step is a cyclodehydration reaction, typically promoted by heat or a dehydrating agent, which results in the formation of the N-substituted succinimide and the elimination of a water molecule.[5]



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NHS Ester Reaction Pathway.

This diagram shows the widely used two-step reaction involving N-Hydroxysuccinimide (NHS) esters for amide bond formation. In the first step, a carboxylic acid is activated with NHS in the presence of a coupling agent to form a reactive NHS ester. In the second step, this stable intermediate reacts with a primary amine to form a stable amide bond, with NHS being released as a leaving group.[6][7][8] This methodology is fundamental in bioconjugation and peptide synthesis.[6][9]

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